

Application Note: Mass Spectrometry Characterization and Fragmentation of delta2- Cefepime Etherate

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Compound of Interest

Compound Name: *delta2-Cefepime etherate*

CAS No.: 88040-25-9

Cat. No.: B601298

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Executive Summary

delta2-Cefepime is a critical degradation product and isomeric impurity of the fourth-generation cephalosporin antibiotic, Cefepime. It arises from the migration of the double bond in the dihydrothiazine ring from the biologically active

position to the inactive

position. This isomerization is often catalyzed by basic conditions or specific solvent interactions.

The term "**delta2-Cefepime etherate**" refers to the specific reference standard form where the delta-2 isomer is stabilized as a solvate with diethyl ether (ethoxyethane). In analytical workflows (LC-MS), the ether solvent dissociates, and the detection focuses on the protonated delta-2 isomer (

).

This guide provides a validated protocol for distinguishing the delta-2 isomer from the parent drug using LC-MS/MS, detailing the specific fragmentation patterns that confirm the ring modification.

Chemical Identity & Properties

Property	Description
Common Name	delta2-Cefepime (Etherate)
Chemical Name	(6R, 7R)-7-[[[(2Z)-2-(2-amino-1, 3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate; ethoxyethane
CAS Number	88040-25-9 (Free Base/Isomer)
Molecular Formula	(Etherate complex)
Monoisotopic Mass	480.125 (Free Base)
Detected Ion	(Positive ESI)
Key Structural Change	Migration of C=C double bond from C3-C4 () to C2-C3 ().[1]

Experimental Protocol: LC-MS/MS Profiling

Sample Preparation

- Standard Stock: Dissolve 1 mg of **delta2-Cefepime etherate** in 1 mL of Acetonitrile:Water (50:50 v/v). Note: The ether component is volatile and does not interfere with MS detection.
- Working Solution: Dilute to 10 µg/mL in Mobile Phase A.
- Stability Warning: The

isomer is thermodynamically more stable than the

parent in certain conditions, but samples should be kept at 4°C to prevent further degradation (e.g., ring opening).

Chromatographic Conditions (UHPLC)

The separation of the

isomer from Cefepime is critical as they share the same mass.

- Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[2]
- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5%
30% B (Slow gradient required for isomer separation)
 - 10-12 min: 95% B
- Flow Rate: 0.3 mL/min.
- Retention Time (Approx):
 - Cefepime (
): ~4.5 min
 - delta2-Cefepime (
): ~5.2 min (Typically elutes later due to loss of zwitterionic resonance and increased hydrophobicity, though this can invert depending on pH).

Mass Spectrometry Parameters

- Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Collision Energy: Stepped (15, 25, 35 eV) to generate comprehensive fragmentation.

Fragmentation Pattern Analysis

The fragmentation of delta2-Cefepime is structurally similar to Cefepime but shows distinct intensity ratios due to the altered ring strain.

Primary Precursor

- : m/z 481.13

Key Product Ions (MS/MS)

m/z (Fragment)	Identity / Mechanism	Structural Insight
396.08		Loss of N-methylpyrrolidine. Cleavage of the quaternary ammonium side chain at C3. This is the base peak for both isomers.
167.05	Side Chain Ion	Cleavage of the C7-amide bond. Corresponds to the 2-methoxyimino-2-(2-aminothiazol-4-yl)acetyl moiety.[3]
86.10		N-methylpyrrolidine ring. The intact side chain detached from the cephem nucleus.
352.05		Loss of N-methylpyrrolidine + CO ₂ . Characteristic of the cephem core degradation.
126.00	Thiazole Fragment	Further fragmentation of the C7 side chain.

Differentiating from (Cefepime)

While the m/z values are identical, the

isomer typically exhibits:

- Lower stability of the molecular ion: The

double bond position disrupts the conjugation with the C4-carboxyl group, often leading to easier decarboxylation (loss of CO₂) in the source or collision cell.

- Ratio of m/z 396 to m/z 481: The

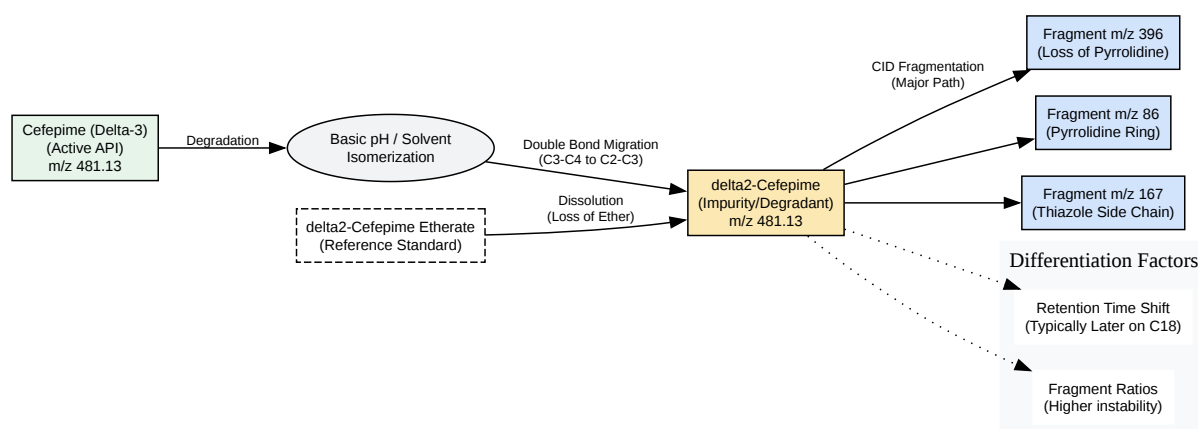
isomer often shows a higher relative abundance of the m/z 396 fragment at lower collision energies compared to Cefepime, due to the allylic nature of the C3-side chain bond in the

configuration.

Mechanistic Pathways & Visualization

Diagram 1: Isomerization and Fragmentation Workflow

This diagram illustrates the conversion of Cefepime to its delta-2 isomer and the subsequent analytical workflow.



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Caption: Pathway showing the formation of delta2-Cefepime and its MS/MS dissociation into key diagnostic ions.

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